(2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol
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Overview
Description
(2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. Its structure features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-methoxy-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2r)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2s)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group, affecting its reactivity and interactions.
2-Amino-2-(3-methylphenyl)ethan-1-ol: Lacks the methoxy group, altering its chemical behavior.
Uniqueness
(2r)-2-Amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methoxy-3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-4-3-5-8(9(11)6-12)10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
DQUUFSBVJQBEGQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CO)N)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)OC |
Origin of Product |
United States |
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